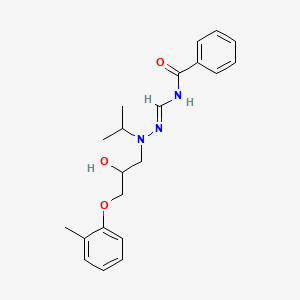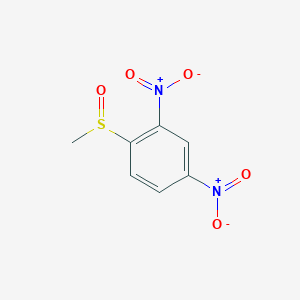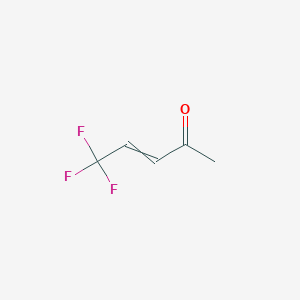
5,5,5-Trifluoropent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trifluoropent-3-en-2-one: is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentenone structure. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group imparts increased lipophilicity, electronegativity, and stability to the molecule, making it valuable in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoropent-3-en-2-one typically involves the Vilsmeier reaction. The process begins with the preparation of chlorotrifluoromethylacrolein, which is obtained as a mixture of stereoisomers (Z and E) by reacting benzylketone with a Vilsmeier reagent. The chlorotrifluoromethylacrolein is then treated with methylmagnesium iodide (CH3MgI) and subsequently oxidized using pyridinium chlorochromate (PCC) to yield the desired trifluoromethylated enone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5,5-Trifluoropent-3-en-2-one undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles, leading to 1,2-addition products.
Oxidation: The enone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The trifluoromethyl group can be substituted under specific conditions, leading to a variety of substituted products.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as hydrazine and its derivatives are commonly used in refluxing solvents like acetonitrile or toluene.
Oxidation: Pyridinium chlorochromate (PCC) is a common oxidizing agent used in the synthesis of this compound.
Major Products:
Nucleophilic Addition Products: Trifluoromethyl pyrazoles and other heterocyclic compounds.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry: 5,5,5-Trifluoropent-3-en-2-one is used as a building block in the synthesis of various fluorinated compounds, which are valuable in organic synthesis and material science .
Biology and Medicine: The compound’s unique properties make it a potential candidate for the development of pharmaceuticals and agrochemicals. Its increased lipophilicity and stability enhance the bioavailability and efficacy of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other materials that benefit from the enhanced chemical and thermal stability imparted by the trifluoromethyl group .
Mécanisme D'action
The mechanism of action of 5,5,5-Trifluoropent-3-en-2-one is primarily influenced by the trifluoromethyl group. This group increases the compound’s electronegativity and lipophilicity, allowing it to interact more effectively with various molecular targets. The compound can undergo nucleophilic addition reactions, leading to the formation of stable adducts with biological molecules. These interactions can modulate the activity of enzymes and other proteins, making the compound valuable in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
- 4-Chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one
Comparison: Compared to similar compounds, 5,5,5-Trifluoropent-3-en-2-one is unique due to its specific trifluoromethyl group positioning, which enhances its chemical stability and reactivity. The presence of the trifluoromethyl group at the terminal carbon significantly influences the compound’s lipophilicity and electronegativity, making it more effective in various applications .
Propriétés
Numéro CAS |
75747-61-4 |
|---|---|
Formule moléculaire |
C5H5F3O |
Poids moléculaire |
138.09 g/mol |
Nom IUPAC |
5,5,5-trifluoropent-3-en-2-one |
InChI |
InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h2-3H,1H3 |
Clé InChI |
IQUVUQSZDQNGPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
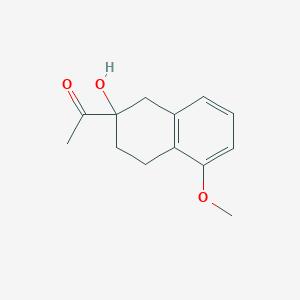
silane](/img/structure/B14435797.png)
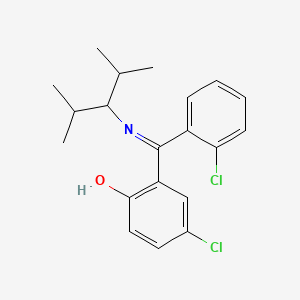

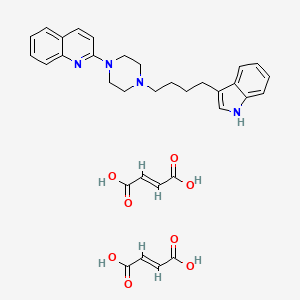
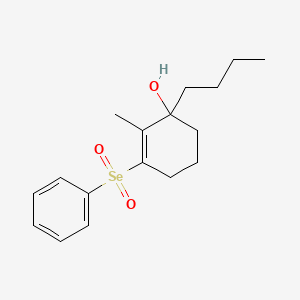
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
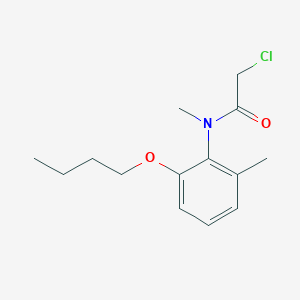

![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
